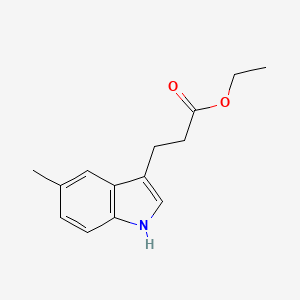
Ethyl 3-(5-Methyl-3-indolyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(5-Methyl-3-indolyl)propanoate is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by an indole ring substituted with an ethyl ester group and a propanoate chain. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(5-Methyl-3-indolyl)propanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The specific synthesis of this compound can be achieved by reacting 5-methylindole with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(5-Methyl-3-indolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxindoles.
Reduction: Reduction of the ester group can be achieved using lithium aluminum hydride to produce the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Oxindoles.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Ethyl 3-(5-Methyl-3-indolyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 3-(5-Methyl-3-indolyl)propanoate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
- Ethyl 3-(3-indolyl)propanoate
- Methyl 3-(5-Methyl-3-indolyl)propanoate
- Ethyl 3-(5-Methyl-2-indolyl)propanoate
Comparison: this compound is unique due to the specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, receptor binding affinities, and therapeutic potentials .
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
ethyl 3-(5-methyl-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C14H17NO2/c1-3-17-14(16)7-5-11-9-15-13-6-4-10(2)8-12(11)13/h4,6,8-9,15H,3,5,7H2,1-2H3 |
InChI Key |
QFYOUEUDZJAIPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CNC2=C1C=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


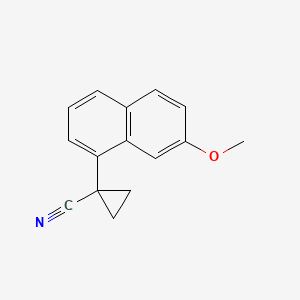
![(3aS,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B11717792.png)
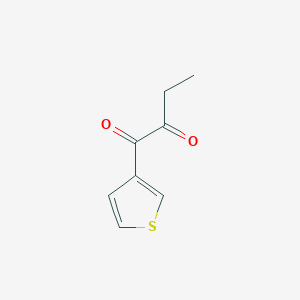
![[(3-Chloro-2-fluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B11717806.png)
![6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B11717812.png)



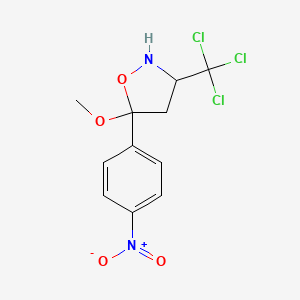

![3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one](/img/structure/B11717893.png)
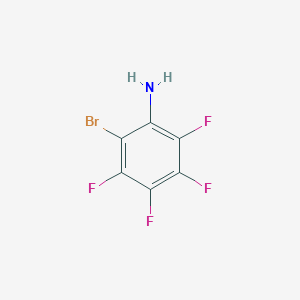
![(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium](/img/structure/B11717898.png)

